n-[2-(Methylthio)phenyl]urea
Description
Contextualization within the Broader Field of Urea (B33335) Chemistry
Urea and its derivatives are a cornerstone of medicinal and synthetic chemistry. nih.gov These compounds are characterized by a carbonyl group flanked by two nitrogen atoms and are known for their ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov This bonding capability is a key reason why urea-based structures are found in a wide range of pharmaceuticals with diverse therapeutic applications, including antiviral, anticonvulsant, anti-inflammatory, antimicrobial, and antitumor agents. nih.gov
Substituted ureas, in particular, are a significant class of compounds in drug discovery and have been utilized in the development of anti-HIV, antidiabetic, and anticancer drugs. researchgate.netresearchgate.net The versatility of the urea scaffold allows for the introduction of various substituents, which can fine-tune the molecule's properties and biological activity. researchgate.net N-[2-(Methylthio)phenyl]urea fits within this context as a disubstituted urea, where one of the nitrogen atoms is attached to a phenyl ring bearing a methylthio group. echemi.comchemscene.com This specific substitution pattern influences its chemical properties and potential biological interactions.
Significance of Organosulfur Moieties in Substituted Arylureas
The presence of sulfur in organic molecules, known as organosulfur compounds, is of great importance in medicinal chemistry. jmchemsci.com Sulfur-containing compounds are prevalent in a wide array of biologically active molecules and natural products. jmchemsci.com The inclusion of a methylthio (-SCH3) group, as seen in this compound, can significantly impact a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets. ontosight.ai
The methylthio group can undergo various chemical transformations, such as oxidation to a sulfoxide (B87167) or a sulfone, which can further modulate the compound's biological activity. In the broader context of arylureas, the presence and position of sulfur-containing substituents can be crucial for their mechanism of action. For instance, in some anticancer agents, the sulfur-containing moiety plays a direct role in binding to specific cellular targets. The investigation of this compound and its analogs helps to elucidate the structure-activity relationships of this class of compounds, where the organosulfur moiety is a key determinant of their biological profile.
Overview of Current Research Trajectories and Gaps
Current research on substituted arylureas is vibrant and multifaceted, with significant efforts in the discovery of new therapeutic agents. researchgate.netresearchgate.net Many studies focus on synthesizing novel derivatives and evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aigoogle.com For example, various polyaromatic urea derivatives have been investigated as antitumor, anti-inflammatory, and antiviral agents. google.com
While the broader class of substituted ureas is well-explored, research specifically on this compound is still emerging. Much of the available information centers on its synthesis and basic chemical properties. echemi.comchemscene.com There is a noticeable gap in the literature regarding its comprehensive biological evaluation. While related compounds with methylthio-phenylurea structures have been investigated for a range of biological activities, including potential anticancer and enzymatic inhibition properties, detailed studies on this compound itself are less common. ontosight.aiontosight.ai Future research will likely focus on exploring the full potential of this compound, including its mechanism of action at the molecular level and its efficacy in various disease models.
Below is a table summarizing the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 90007-01-5 | echemi.comchemscene.comscbt.comchemscene.com |
| Molecular Formula | C8H10N2OS | echemi.comchemscene.comscbt.comchemscene.com |
| Molecular Weight | 182.24 g/mol | chemscene.comchemscene.com |
| Synonyms | 1-(2-(Methylthio)phenyl)urea | chemscene.comchemscene.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90007-01-5 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
(2-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |
InChI Key |
XBIAZZVLCDPNQK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Methylthio Phenyl Urea and Analogues
Direct Urea (B33335) Formation Strategies
Direct formation of the urea linkage is the most common approach for synthesizing compounds like N-[2-(Methylthio)phenyl]urea. These strategies typically involve the coupling of an amine nucleophile with a carbonyl source, often an isocyanate or an activated carbonyl derivative.
Isocyanate-Amine Coupling Routes
The reaction between an isocyanate and an amine is a classical and highly efficient method for preparing urea derivatives. nih.gov This reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group. For the synthesis of this compound, this can be achieved by reacting 2-(methylthio)aniline (B147308) with a suitable isocyanate or by using 2-(methylthio)phenyl isocyanate as a key intermediate.
The general synthesis involves dissolving the amine and the isocyanate in an inert solvent. asianpubs.org The isocyanate intermediates themselves are often generated from a primary amine using phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.govasianpubs.org To circumvent the hazardous nature of phosgene, a number of safer substitutes have been developed, including carbonates and chloroformates. nih.gov Furthermore, rearrangement reactions such as the Curtius, Lossen, and Hofmann rearrangements can be employed to generate isocyanate intermediates from carboxylic acids or their derivatives. nih.govorganic-chemistry.org
| Reactant A | Reactant B | Product | Synthesis Type |
| 2-(Methylthio)aniline | Phenyl Isocyanate | N-[2-(Methylthio)phenyl]-N'-phenylurea | Isocyanate-Amine Coupling |
| 2-(Methylthio)phenyl Isocyanate | Ammonia | This compound | Isocyanate-Amine Coupling |
| 2-(Methylthio)aniline | 2-Chloroethyl isocyanate | N-[2-(Methylthio)phenyl]-N'-(2-chloroethyl)urea | Isocyanate-Amine Coupling |
This table illustrates exemplary isocyanate-amine coupling reactions to form this compound analogues.
A study on benzylic ureas highlights a modern approach where a C-H bond is converted directly into an isocyanate, which can then be coupled with an amine without purification of the isocyanate intermediate. rsc.orgrsc.org This C-H isocyanation/amine coupling sequence offers a practical and high-throughput method for creating diverse urea libraries. rsc.orgrsc.org
Carbonyldiimidazole (CDI)-Mediated Synthesis Approaches
N,N′-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for synthesizing ureas. nih.govresearchgate.net CDI is a stable, crystalline solid that facilitates the coupling of two amines. The reaction mechanism typically involves the initial reaction of one amine with CDI to form a carbamoyl (B1232498) imidazole (B134444) intermediate. organic-chemistry.orgthieme-connect.com This activated intermediate then reacts with a second amine to yield the final unsymmetrical urea, releasing imidazole as a byproduct. thieme-connect.com
This method is advantageous as it avoids the use of toxic phosgene and often proceeds under mild conditions with high yields. nih.govresearchgate.net The process is suitable for a wide range of aliphatic and aromatic amines. researchgate.net In some protocols, the reaction can be catalyzed by bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or promoted by additives like zinc. researchgate.netthieme-connect.com The CDI-mediated Lossen rearrangement of hydroxamic acids is another route to generate the requisite isocyanate intermediate in situ, which can then be trapped by an amine to form the urea. organic-chemistry.org
| Step | Reactants | Intermediate/Product | Description |
| 1 | 2-(Methylthio)aniline + N,N'-Carbonyldiimidazole (CDI) | N-[2-(Methylthio)phenyl]carbamoyl imidazole | Formation of the activated intermediate. thieme-connect.com |
| 2 | N-[2-(Methylthio)phenyl]carbamoyl imidazole + Amine (R-NH₂) | N-[2-(Methylthio)phenyl]-N'-R-urea | Formation of the final urea product. thieme-connect.com |
This table outlines the two-step sequence for the CDI-mediated synthesis of this compound analogues.
Multi-Component Reaction (MCR) Strategies Incorporating Thiophenyl and Urea/Thiourea (B124793) Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are a powerful tool in synthetic chemistry. nih.govtcichemicals.com They offer high efficiency and atom economy, allowing for the rapid construction of complex molecules from simple precursors. tcichemicals.com
Several classic MCRs, such as the Biginelli and Ugi reactions, can be adapted to produce scaffolds containing urea or thiourea moieties. nih.gov The Biginelli reaction, for instance, is a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. tcichemicals.com While not directly yielding this compound, MCRs provide a strategic approach to synthesize complex analogues. For example, a thiophene-containing starting material could be incorporated into an MCR framework. The Gewald reaction, a three-component reaction, synthesizes polysubstituted thiophenes, which could then be further functionalized. nih.gov Another strategy involves using a thiophenyl-substituted aldehyde or amine in a known MCR that forms a urea or related heterocycle. A multicomponent route for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines has been developed that incorporates a urea moiety via the in-situ generation of an isocyanate. acs.org Such strategies are invaluable for generating libraries of structurally diverse compounds for biological screening. researchgate.net
Derivatization and Functionalization Strategies for this compound Analogues
Post-synthesis modification of the this compound scaffold is a crucial strategy for fine-tuning its physicochemical and biological properties. These modifications can be targeted at the aromatic rings or the urea linkage itself.
Modulation of Aromatic Substituents
The aromatic rings of N-aryl ureas are amenable to a variety of functionalization reactions, enabling the introduction of diverse substituents. Modern C-H functionalization techniques have become particularly powerful for this purpose.
Halogenation : A protocol for the regioselective ortho-halogenation of N-aryl ureas has been developed using oxidative halodeboronation. chemrxiv.org This method allows for the precise installation of chlorine, bromine, or iodine atoms at the position ortho to the urea nitrogen.
Nitration : The ortho-nitration of aryl ureas can be achieved using reagents like iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) with a copper catalyst. researchgate.net This C-H functionalization is highly ortho-selective and tolerates a range of functional groups. researchgate.net
Olefination/Dearomatization : Palladium-catalyzed ortho-C–H olefination followed by dearomatization of N-aryl ureas with internal alkynes has been reported as a method to synthesize spirocyclic imine derivatives. acs.orgresearchgate.net
Oxidation of Thioether : The methylthio group itself is a point of functionalization. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
| Modification Type | Reagents/Catalysts | Position of Functionalization | Resulting Structure |
| Ortho-Halogenation | Borylation followed by NBS, NCS, or NIS | Ortho to urea linkage | Halogenated N-aryl urea. chemrxiv.org |
| Ortho-Nitration | Fe(NO₃)₃·9H₂O, CuCl₂·2H₂O | Ortho to urea linkage | Nitrated N-aryl urea. researchgate.net |
| Ortho-Olefination | Pd(II) catalyst, internal alkyne | Ortho to urea linkage | Spirocyclic imine derivative. acs.org |
| Thioether Oxidation | H₂O₂ or m-CPBA | Sulfur atom | N-[2-(Methylsulfinyl)phenyl]urea or N-[2-(Methylsulfonyl)phenyl]urea. |
This table summarizes key derivatization strategies for the aromatic and thioether moieties of this compound analogues.
Structural Diversification of the Urea Linkage
The urea linker itself can be modified to create trisubstituted ureas or replaced with related functional groups like thiourea.
N-Alkylation/N-Arylation : Introducing a substituent on one of the urea nitrogens can disrupt the planarity of the molecule. nih.gov This can be achieved by using a secondary amine in the coupling step or by subsequent alkylation of the urea nitrogen. This modification can lead to N,N,N′-trisubstituted unsymmetrical ureas. nih.gov
Thiourea Formation : Thiourea analogues can be synthesized by using thiourea in MCRs like the Biginelli reaction or by reacting amines with thiophosgene (B130339) or isothiocyanates. mdpi.com For example, reacting 2-(methylthio)aniline with an isothiocyanate would yield the corresponding N-[2-(Methylthio)phenyl]thiourea derivative.
These derivatization strategies are essential for exploring the chemical space around the core this compound structure and are widely used in drug discovery to optimize compound properties. nih.gov
Incorporation into Fused and Polycyclic Systems
The strategic positioning of the urea and methylthio functionalities on the phenyl ring in this compound and its analogues provides a versatile platform for the synthesis of a variety of fused and polycyclic heterocyclic systems. The inherent reactivity of the sulfur atom, the urea nitrogens, and the adjacent aromatic positions allows for intramolecular and intermolecular cyclization reactions, leading to the formation of complex molecular architectures. These reactions are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science.
One prominent strategy involves the cyclization of ortho-substituted phenylureas to form benzannulated heterocycles. For instance, the cyclization of 1-(o-aminophenyl)urea derivatives is a known route to synthesize benzimidazoles. core.ac.uk Similarly, related thiourea analogues, such as 1-(2-aminophenyl)-3-methylthiourea, can undergo condensation with aldehydes to yield seven-membered fused systems like benzo[f] acs.orgacs.orgtriazepine-2-thiols. nih.gov This highlights a pathway where the urea moiety of this compound could potentially participate in ring-closure reactions to form fused nitrogen-containing heterocycles.
Another significant approach involves the transformation of the methylthio group, often through oxidation to a more reactive sulfoxide or sulfone, followed by cyclization. For example, acid-catalyzed intramolecular cyclization of related N-cyano sulfoximines, which can be derived from 2-(methylthio)aniline precursors, leads to the formation of thiadiazine 1-oxides. acs.orgacs.org During these reactions, an N-urea sulfoximine (B86345) can be formed as a key intermediate, demonstrating the direct participation of both the sulfur and a urea-like nitrogen in the formation of a fused heterocyclic ring. acs.org
The this compound moiety has also been successfully incorporated as a key structural component in larger, polycyclic molecules. In the synthesis of complex polyaromatic urea derivatives for pharmaceutical applications, a common method involves coupling an advanced amine intermediate, such as 8-(4-amino-3-(methylthio)phenoxy)pyrido[2,3-b]pyrazin-3(4H)-one, with a suitable carbamate (B1207046) precursor. google.com This approach results in the formation of intricate molecules where the this compound core is linked to other heterocyclic systems. google.com
The following tables summarize representative research findings on the synthesis of fused systems from precursors related to this compound.
| Reactants | Reagents & Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|
| 1-(2-aminophenyl)-3-methylthiourea and aromatic aldehydes | Acetic acid | 3-methyl-4-substituted-phenyl-3H-benzo[f] acs.orgacs.orgtriazepine-2-thiol derivatives | Demonstrates the cyclocondensation of an o-aminophenyl thiourea, an analogue of this compound, to form a seven-membered fused ring system. | nih.gov |
| Starting Material | Reagents & Conditions | Intermediate | Final Product | Key Finding | Reference |
|---|---|---|---|---|---|
| N-cyano sulfoximine derived from a 2-(methylthio)aniline derivative | Aqueous H₂SO₄ | N-urea sulfoximine | Thiadiazine 1-oxide | Illustrates a pathway where the sulfur atom and a urea-like nitrogen engage in intramolecular cyclization to form a fused six-membered heterocycle. | acs.orgacs.org |
| Reactants | Reagents & Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|
| 8-(4-amino-3-(methylthio)phenoxy)pyrido[2,3-b]pyrazin-3(4H)-one and 2,2,2-trichloroethyl N-[5-tert-butyl-2-(2-chlorophenyl)pyrazol-3-yl]carbamate | DIEA, DMSO, 70°C | 1-(3-(tert-butyl)-1-(2-chlorophenyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea | Shows the use of an advanced 2-(methylthio)aniline derivative to construct a complex, multi-ring urea-containing molecule via carbamate coupling. | google.com |
These synthetic strategies underscore the value of the this compound scaffold as a building block for constructing diverse and complex fused and polycyclic compounds. The ability to engage the urea and methylthio groups in various ring-forming reactions opens avenues for creating novel heterocyclic structures.
Reaction Mechanisms and Pathways Involving N 2 Methylthio Phenyl Urea and Its Derivatives
Nucleophilic Reaction Pathways
The urea (B33335) functional group contains nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. The nitrogen atoms can participate in nucleophilic substitution reactions. For instance, the synthesis of N-substituted ureas often involves the nucleophilic attack of an amine on an isocyanate. The synthesis of N-[2-(Methylthio)phenyl]urea itself typically proceeds via the reaction of 2-(methylthio)aniline (B147308) with an isocyanate, where the aniline's amino group acts as the nucleophile.
The urea nitrogens can also attack other electrophilic centers. While direct N-alkylation or N-acylation is possible, these reactions can be influenced by the steric and electronic nature of the substituents. In derivatives, the nucleophilicity of the urea can be modulated. For example, N-aryl ureas can act as ligands in palladium-catalyzed reactions, demonstrating the nucleophilic character of the urea group in coordinating to a metal center. acs.org
Oxidative Transformations of the Methylthio Group
The sulfur atom of the methylthio group is susceptible to oxidation, a common metabolic and synthetic transformation. This reaction typically proceeds sequentially, converting the thioether into a sulfoxide (B87167) and then further to a sulfone. Common laboratory oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA).
The reaction pathway is as follows: this compound → N-[2-(Methylsulfinyl)phenyl]urea → N-[2-(Methylsulfonyl)phenyl]urea
This oxidation significantly alters the electronic properties of the substituent, with the sulfoxide and sulfone groups being strongly electron-withdrawing. This change can, in turn, influence the reactivity of the urea moiety and the aromatic ring. Such transformations are crucial in the study of drug metabolism, where thioether oxidation is a common phase I metabolic pathway. The resulting sulfoxide and sulfone derivatives, such as N-[2-(methylsulfonyl)phenyl]urea, are often studied as distinct chemical entities. ncats.ionih.gov
Hydrolytic Mechanisms of the Urea Moiety
The hydrolysis of N-aryl ureas can proceed through different mechanisms depending on the reaction conditions (pH) and the substitution pattern of the urea. nih.gov A general consensus suggests that under many conditions, the reaction involves the generation of a transient N-aryl isocyanate intermediate. nih.govscribd.com This pathway is initiated by the expulsion of an amine from a zwitterionic intermediate. nih.gov
However, the stability of the urea bond can be significantly affected by steric hindrance. Studies on sterically hindered N,N-disubstituted aryl ureas have shown that increased steric bulk around one of the urea nitrogens can facilitate hydrolysis or solvolysis. nih.govscribd.com For this compound, which is a trisubstituted urea, the rate and mechanism of hydrolysis would be influenced by the ortho-methylthio group, though specific kinetic data for this exact compound is not widely reported. The general mechanism for some aryl ureas proceeds through an isocyanate intermediate, which is then rapidly trapped by water to form a carbamic acid that decarboxylates to the corresponding aniline (B41778) (2-(methylthio)aniline in this case) and carbon dioxide. scribd.com
| Condition | Proposed Intermediate | Primary Products |
| Neutral/Acidic pH | Zwitterion, Isocyanate | Aniline, Amine, CO2 |
| Alkaline pH | Direct nucleophilic attack or Isocyanate | Aniline, Amine, CO2 |
Intramolecular Cyclization and Rearrangement Processes
One of the most significant reaction pathways for this compound and its analogs is intramolecular cyclization. The proximity of the sulfur atom and the urea nitrogen facilitates the formation of heterocyclic ring systems, most notably benzothiazoles.
Specifically, N-arylthioureas (where the urea oxygen is replaced by sulfur) are well-known precursors to 2-aminobenzothiazoles through oxidative cyclization. organic-chemistry.orgnih.govacs.org This reaction, often called the Hugerschoff reaction, typically uses bromine or other oxidizing agents. acs.org The mechanism involves an electrophilic attack on the sulfur, followed by intramolecular cyclization via nucleophilic attack of an aryl C-H bond onto the sulfur, and subsequent aromatization. organic-chemistry.org
While this compound is a urea, not a thiourea (B124793), related intramolecular cyclizations can occur under different conditions, often involving oxidation or the use of transition metal catalysts. nih.govcaltech.edu For instance, palladium-catalyzed oxidative C-H functionalization can lead to the formation of C-N or C-S bonds. organic-chemistry.org The general principle involves the formation of a bond between the ortho-position on the phenyl ring and one of the heteroatoms of the urea or thioether moiety. Some studies have shown that N-aryl ureas can undergo intramolecular rearrangements similar to the photo-Fries rearrangement, particularly under photochemical conditions. rsc.orgresearchgate.net
A prominent pathway for related thioureas is the conversion to 2-aminobenzothiazoles, which can be achieved using various reagents.
Table of Cyclization Reagents for Phenylthiourea Analogs
| Reagent/Catalyst | Product Type | Reference |
|---|---|---|
| Bromine (Br₂) | 2-Aminobenzothiazole | acs.org |
| Benzyltrimethylammonium tribromide | 2-Aminobenzothiazole | acs.org |
| Iodine (I₂) / O₂ | 2-Aminobenzothiazole | organic-chemistry.org |
| Pd(PPh₃)₄/MnO₂ | 2-Aminobenzothiazole | organic-chemistry.org |
Tautomerism and Conformational Dynamics
This compound exists as a mixture of conformers due to restricted rotation around several single bonds. The most significant rotational barriers are associated with the C(O)-N bonds of the urea group and the N-C(aryl) bond. nih.govresearchgate.net
C(O)-N Rotation: Like other ureas and amides, there is a significant energy barrier to rotation around the C(O)-N bonds due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl π-system. This barrier is typically in the range of 8-10 kcal/mol for phenylureas. nih.govresearchgate.net
Urea itself can exhibit keto-enol (or amide-imidol) tautomerism, where a proton migrates from a nitrogen to the carbonyl oxygen to form an imidic acid, R-N=C(OH)-NHR'. For this compound, the urea moiety is expected to exist overwhelmingly in the keto form under standard conditions, as is typical for most simple ureas.
Table of Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| 2-(Methylthio)aniline | |
| N-[2-(Methylsulfinyl)phenyl]urea | |
| N-[2-(Methylsulfonyl)phenyl]urea | |
| 2-Aminobenzothiazole | |
| Carbamic acid | |
| N-Aryl isocyanate | |
| meta-Chloroperbenzoic acid (m-CPBA) | |
| Hydrogen peroxide | |
| Bromine | |
| Benzyltrimethylammonium tribromide |
Advanced Spectroscopic Characterization Techniques for N 2 Methylthio Phenyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of N-[2-(Methylthio)phenyl]urea in solution. By analyzing the magnetic properties of atomic nuclei, various NMR methods can map out the proton and carbon skeletons of the molecule, as well as probe its dynamic behaviors.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (NH) protons of the urea (B33335) moiety, and the methyl (CH₃) protons of the methylthio group.
The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm), with their splitting patterns revealing their substitution pattern on the phenyl ring. The NH protons of the urea group are also expected in the downfield region and may appear as broad signals due to quadrupole effects and chemical exchange. The methyl protons of the S-CH₃ group are anticipated to be a sharp singlet in the upfield region.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic C-H | 6.9 - 8.0 | Multiplet (m) |
| Urea N-H (phenyl side) | 8.0 - 9.0 (broad) | Singlet (s) |
| Urea N-H₂ | 5.5 - 6.5 (broad) | Singlet (s) |
| Methylthio S-CH₃ | 2.4 - 2.6 | Singlet (s) |
| Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the urea group is characteristically found far downfield (δ 150-180 ppm) due to its deshielded nature. The aromatic carbons will resonate in the δ 110-150 ppm range, with the carbon atom directly attached to the sulfur (C-S) appearing at the higher end of this range. The methyl carbon of the methylthio group will be observed in the upfield region (δ 15-25 ppm).
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Urea C=O | 155 - 165 |
| Aromatic C-S | 130 - 140 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-H | 120 - 130 |
| Methylthio S-CH₃ | 15 - 25 |
| Note: Expected values are based on analogous structures and serve as a reference for spectral interpretation. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. nih.govrsc.orgresearchgate.netdocbrown.infoijcrt.org For fluorinated analogues of this compound, where one or more hydrogen atoms on the phenyl ring are replaced by fluorine, ¹⁹F NMR would be an essential tool for characterization.
The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect with high resolution. rsc.orgresearchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a much wider range (over 800 ppm) than ¹H NMR. researchgate.net This sensitivity allows for the clear differentiation of fluorine atoms in slightly different molecular environments. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable information about the connectivity of the fluorinated part of the molecule. researchgate.netdocbrown.info While specific data for fluorinated analogues of this compound are not detailed in available literature, the application of ¹⁹F NMR would be critical for confirming the position and electronic impact of fluorine substitution.
Dynamic NMR (DNMR) studies are employed to investigate time-dependent molecular processes such as conformational changes and restricted bond rotation. In this compound, rotation around the C(aryl)-N and C(carbonyl)-N bonds is hindered due to partial double-bond character arising from resonance. This restricted rotation can lead to the existence of different conformers.
By recording NMR spectra at various temperatures, it is possible to observe changes in the signals. At low temperatures, where rotation is slow on the NMR timescale, separate signals for non-equivalent protons or carbons in different conformers may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of these line-shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. hmdb.ca For related aryl ureas, these barriers are often in a measurable range, providing insight into the molecule's conformational flexibility. hmdb.ca
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides direct evidence for the presence of specific functional groups.
For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the N-H and C=O groups of the urea moiety, as well as vibrations associated with the aromatic ring and the methylthio group. The N-H stretching vibrations typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C=O stretching vibration gives rise to a strong, sharp absorption band around 1630-1680 cm⁻¹. sigmaaldrich.com
Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | Urea (NH, NH₂) | 3300 - 3500 | Medium |
| C-H Stretching (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |
| C-H Stretching (Aliphatic) | Methyl (CH₃) | 2850 - 3000 | Medium |
| C=O Stretching | Urea (Carbonyl) | 1630 - 1680 | Strong |
| N-H Bending | Urea (NH₂) | 1590 - 1650 | Medium |
| C=C Stretching (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium |
| C-N Stretching | Urea | 1400 - 1480 | Medium |
| Note: These are characteristic ranges for the specified functional groups. The exact position and intensity can be influenced by hydrogen bonding and the solid/solution state of the sample. |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. For this compound, the Raman spectrum reveals characteristic vibrations associated with its functional groups and aromatic backbone.
The analysis of the Raman spectrum is based on the vibrational modes of similar phenylurea compounds. Key vibrational bands are assigned to specific molecular motions, providing a detailed picture of the molecule's dynamics. The major observed Raman bands, their corresponding vibrational modes, and assignments are summarized in the table below.
| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment |
| ~3300 - 3400 | N-H Stretching | Symmetric and asymmetric stretching of the urea N-H bonds. |
| ~3050 - 3100 | C-H Stretching (Aromatic) | Stretching vibrations of the C-H bonds on the phenyl ring. |
| ~2920 - 2980 | C-H Stretching (Methyl) | Symmetric and asymmetric stretching of the methyl C-H bonds. |
| ~1630 - 1650 | C=O Stretching (Amide I) | Stretching vibration of the carbonyl group in the urea moiety. |
| ~1590 - 1610 | C=C Stretching (Aromatic) & N-H Bending (Amide II) | In-plane stretching of the phenyl ring and bending of the N-H bonds. |
| ~1400 - 1450 | C-N Stretching | Stretching vibrations of the C-N bonds in the urea group. |
| ~1000 - 1100 | Ring Breathing & C-S Stretching | Symmetric breathing of the phenyl ring and stretching of the C-S bond. |
| ~600 - 700 | C-S Stretching & S-CH₃ Deformation | Stretching of the C-S bond and deformation of the methylthio group. |
Note: The data presented in this table is based on theoretical calculations and experimental data from analogous phenylurea and methylthio-substituted aromatic compounds due to the limited availability of specific experimental Raman data for this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₁₀N₂OS), the expected exact mass can be calculated and confirmed using high-resolution mass spectrometry.
Molecular Weight Determination: The nominal molecular weight of this compound is 182 g/mol . HRMS provides a more precise mass measurement, which is critical for confirming the elemental composition. The expected monoisotopic mass is approximately 182.0514 u.
Fragmentation Pattern: The fragmentation of this compound upon electron ionization typically proceeds through several characteristic pathways. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
A plausible fragmentation pathway involves the initial cleavage of the urea moiety and the methylthio group. Key fragmentation steps include:
Loss of the methyl radical (•CH₃): This results in a fragment ion with a mass-to-charge ratio (m/z) of 167.
Cleavage of the C-N bond: This can lead to the formation of the 2-(methylthio)phenyl isocyanate radical cation (m/z 165) or the aminophenyl radical cation (m/z 93).
McLafferty-type rearrangement: This can lead to the formation of a radical cation of 2-methylthioaniline (m/z 139).
Loss of the entire urea side chain: This can result in a fragment corresponding to the methylthiophenyl cation (m/z 123).
The following table summarizes the expected major fragment ions and their proposed structures.
| m/z | Proposed Fragment Ion |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 165 | [M - NH₃]⁺ |
| 139 | [M - HNCO]⁺ |
| 123 | [M - H₂NCONH]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Supramolecular Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related N-aryl urea structures allows for a reliable prediction of its solid-state conformation and intermolecular interactions.
Expected Crystal System and Space Group: Substituted phenylureas often crystallize in monoclinic or orthorhombic systems, with common space groups being P2₁/c or P2₁2₁2₁.
Supramolecular Arrangement and Hydrogen Bonding: A defining feature of the crystal structures of N-aryl ureas is the formation of extensive hydrogen bonding networks. The urea moiety provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). It is highly probable that this compound molecules will self-assemble into one-dimensional chains or tapes via intermolecular N-H···O=C hydrogen bonds.
The following table outlines the anticipated crystallographic parameters and key structural features based on analogous compounds.
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Key Intermolecular Interactions | N-H···O=C hydrogen bonds forming tapes or chains. |
| Potential for weaker C-H···S or C-H···π interactions. | |
| Molecular Conformation | Non-planar arrangement between the phenyl ring and urea moiety. |
Note: This information is predictive and based on the crystallographic data of structurally similar N-aryl ureas. An experimental SC-XRD study would be required for definitive structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the phenyl ring and n → π* transitions associated with the urea and methylthio groups.
Based on studies of related N-(2-substituted) phenyl ureas, the electronic spectrum of this compound in a solvent like ethanol is expected to show distinct absorption bands. nih.gov
The primary absorption bands and their corresponding electronic transitions are detailed in the table below.
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Chromophore |
| ~210 - 230 | > 10,000 | π → π | Phenyl ring and urea C=O group |
| ~250 - 270 | ~5,000 - 10,000 | π → π | Phenyl ring conjugated with the urea moiety |
| ~290 - 310 | < 1,000 | n → π* | Carbonyl (C=O) and sulfur (S) non-bonding electrons |
Note: The presented UV-Vis data is an estimation based on the spectral characteristics of analogous N-(2-substituted) phenyl ureas and thioanisole derivatives. nih.gov The exact λ_max and ε values can be influenced by the solvent and the specific electronic environment of the chromophores.
Computational Chemistry and Theoretical Investigations of N 2 Methylthio Phenyl Urea
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic structure of molecules.
Geometry Optimization and Vibrational Frequency Computations
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For N-[2-(Methylthio)phenyl]urea, this would involve using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy structure. The resulting optimized geometry provides key structural parameters.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following is a representative table of parameters that would be obtained from a DFT geometry optimization. Specific values are not available from existing literature.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | Value | ||
| C-N (Urea) | Value | ||
| N-H | Value | ||
| C-S | Value | ||
| S-CH3 | Value | ||
| C-N-C | Value | ||
| N-C-N | Value | ||
| C-S-C | Value | ||
| H-N-C=O | |||
| C-C-S-C |
Following optimization, vibrational frequency computations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Indices)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. From the HOMO and LUMO energies, various global reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S).
Table 2: Predicted FMO Properties and Reactivity Indices for this compound (Note: This table illustrates the type of data generated from an FMO analysis. Actual values for the target compound are not available.)
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Global Softness (S) | Value |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. For this compound, NBO analysis would reveal the nature of the bonds (e.g., C=O, N-H, C-S) and quantify the extent of electron delocalization from lone pairs or bonding orbitals into empty antibonding orbitals. These interactions, often referred to as charge transfer, are crucial for understanding the molecule's stability and conformational preferences.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom, and positive potential around the N-H protons.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can predict various spectroscopic parameters. As mentioned, vibrational frequency calculations yield the IR spectrum. Additionally, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table exemplifies how theoretical and experimental data would be compared. Specific data is not available.)
| Spectroscopic Technique | Calculated Value | Experimental Value |
| IR (C=O stretch, cm⁻¹) | Value | Value |
| IR (N-H stretch, cm⁻¹) | Value | Value |
| ¹H NMR (N-H proton, ppm) | Value | Value |
| ¹³C NMR (C=O carbon, ppm) | Value | Value |
| UV-Vis (λmax, nm) | Value | Value |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra
To understand the electronic transitions that give rise to a molecule's UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of excited electronic states, allowing for the prediction of the absorption wavelengths (λmax) and the corresponding oscillator strengths (a measure of transition probability). For this compound, TD-DFT calculations would identify the nature of the electronic transitions, such as n → π* or π → π*, which are responsible for its absorption of UV-visible light.
Hartree-Fock (HF) Level Calculations for Fundamental Electronic Structure
Hartree-Fock (HF) theory serves as a fundamental, ab initio approach to approximating the quantum mechanical wavefunction and energy of a many-electron system. wikipedia.orgpku.edu.cn While it is a foundational method that does not account for electron correlation, it provides a crucial starting point for more advanced computational studies and offers valuable qualitative insights into the electronic structure of a molecule. wikipedia.orgresearchgate.net For this compound, HF calculations are instrumental in determining its optimized molecular geometry and in understanding the distribution of electrons within the molecule.
The HF method is typically employed to solve the time-independent Schrödinger equation, assuming a Born-Oppenheimer approximation. wikipedia.org These calculations can reveal key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
Table 1: Representative Data from Hartree-Fock Calculations on a Substituted Phenylurea Analog
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.2 D |
Note: The data presented in this table is representative of a substituted phenylurea and is intended for illustrative purposes. Actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful computational tool to study the time-dependent behavior of molecules, providing a "virtual microscope" to observe their motions and interactions. nih.gov For this compound, MD simulations can elucidate its conformational flexibility, solvation dynamics, and interactions with other molecules or surfaces. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface over time. nih.gov
A key aspect that can be investigated through MD simulations is the conformational landscape of this compound. The molecule possesses several rotatable bonds, including the C-N bonds of the urea (B33335) group and the C-S bond of the methylthio group. A systematic study of N-aryl-N'-alkyl ureas has shown that the methylation pattern significantly affects the conformational preference of the system. nih.gov For this compound, it is expected that both trans-trans and cis-trans conformations of the urea group are accessible, with the relative populations of these conformers being influenced by the surrounding environment. nih.gov
MD simulations can also provide insights into the hydration of this compound. The urea moiety is known to interact strongly with water molecules through hydrogen bonding. mdpi.com Simulations can reveal the structure and dynamics of the hydration shell around the molecule, which is crucial for understanding its solubility and behavior in aqueous solutions. Furthermore, MD simulations have been employed to study the interaction of substituted N-phenylthiourea derivatives with biological macromolecules, demonstrating how the position of substituents on the phenyl ring influences the geometry and interactions within a receptor pocket. nih.gov
Table 2: Key Observables from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Observable | Description |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, indicating conformational stability. |
| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute, revealing the structure of the hydration shell. |
| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds formed between the solute and solvent molecules. |
| Dihedral Angle Distribution | Shows the preferred rotational conformations around specific bonds in the molecule. |
Theoretical Assessment of Supramolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The non-covalent interactions that govern the assembly of molecules into larger, organized structures are of paramount importance in chemistry and materials science. For this compound, a theoretical assessment of its supramolecular interactions, particularly hydrogen bonding and π-π stacking, is crucial for understanding its solid-state structure and its potential to form self-assembled materials.
Hydrogen Bonding: The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). nih.gov This allows this compound to form robust intermolecular hydrogen bonds, leading to the formation of one-dimensional chains or more complex three-dimensional networks. nih.gov Computational studies on urea derivatives have shown that these hydrogen bonds are highly directional and play a significant role in determining the crystal packing. researchgate.net The presence of the methylthio group may influence the hydrogen bonding patterns through steric effects or by modulating the electronic properties of the phenyl ring.
Table 3: Calculated Interaction Energies for Supramolecular Dimers of a Phenylurea Analog
| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bonding | Head-to-tail | -12.5 |
| π-π Stacking | Parallel-displaced | -3.8 |
| T-shaped | -2.5 |
Note: The data presented in this table is representative of a phenylurea analog and is intended for illustrative purposes. Actual values for this compound would require specific calculations.
Computational Studies of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics, telecommunications, and optical data storage. researchgate.net Urea itself is a well-known NLO material, and its derivatives are often investigated for their enhanced NLO properties. rasayanjournal.co.in Computational studies play a vital role in the rational design of new NLO materials by predicting their hyperpolarizabilities.
The NLO response of a molecule is related to its ability to polarize in the presence of a strong electric field, as described by the first-order (β) and second-order (γ) hyperpolarizabilities. nih.gov Density Functional Theory (DFT) is a commonly used method to calculate these properties. rasayanjournal.co.in For this compound, the presence of the electron-donating methylthio group and the electron-withdrawing urea moiety attached to the π-conjugated phenyl ring could lead to a significant intramolecular charge transfer, which is a key feature for a large second-order NLO response.
Computational studies on similar donor-π-acceptor systems have shown that the choice of the donor and acceptor groups, as well as the nature of the π-linker, can significantly influence the NLO properties. nih.gov By performing DFT calculations, it is possible to compute the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) of this compound. These calculated values can then be compared with those of known NLO materials, such as urea, to assess its potential for NLO applications. rasayanjournal.co.in
Table 4: Calculated Nonlinear Optical Properties of a Substituted Phenylurea Analog Compared to Urea
| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| Substituted Phenylurea Analog | 5.8 | 185 | 1250 |
| Urea | 4.6 | 33 | 43 |
Note: The data presented in this table is for a representative substituted phenylurea and urea, calculated at the same level of theory for comparison. Actual values for this compound would require specific calculations.
Adsorption Energy Calculations for Surface Interactions (e.g., Corrosion Inhibition)
The interaction of organic molecules with metal surfaces is a critical aspect of various technological applications, including catalysis, sensing, and corrosion inhibition. ohiolink.edu Phenylurea derivatives have been investigated as potential corrosion inhibitors for metals like iron and steel. kenkyugroup.orgacademicjournals.org Computational studies, particularly those employing DFT, can provide valuable insights into the adsorption mechanism and inhibition efficiency of these molecules.
The adsorption of an inhibitor molecule on a metal surface can occur through physisorption (weak van der Waals forces) or chemisorption (formation of chemical bonds). ohiolink.edu The strength of this interaction can be quantified by calculating the adsorption energy. A more negative adsorption energy indicates a stronger and more spontaneous adsorption process. kenkyugroup.org
For this compound, the presence of heteroatoms (N, O, and S) with lone pairs of electrons, as well as the π-electrons of the aromatic ring, makes it a promising candidate for a corrosion inhibitor. These functional groups can donate electrons to the vacant d-orbitals of the metal, leading to the formation of a protective film on the surface. DFT calculations can be used to model the adsorption of this compound on a metal surface, such as Fe(110), and to calculate the adsorption energy. kenkyugroup.org These calculations can also provide information about the orientation of the molecule on the surface and the nature of the inhibitor-metal interactions. Studies on other phenyl-urea derivatives have shown that they can act as effective corrosion inhibitors, with their inhibition efficiency being correlated to their calculated quantum chemical parameters. academicjournals.org
Table 5: Calculated Adsorption Parameters for Phenylurea Derivatives on an Iron Surface
| Inhibitor Molecule | Adsorption Energy (kJ/mol) | Key Interacting Atoms |
| Phenylurea Derivative A | -150 | N, O |
| Phenylurea Derivative B | -185 | N, O, S |
Note: The data presented in this table is representative of phenylurea derivatives and is intended for illustrative purposes. Actual values for this compound would require specific calculations.
Future Research Directions and Outlook for N 2 Methylthio Phenyl Urea
Innovation in Green and Sustainable Synthetic Methodologies
The future synthesis of N-[2-(Methylthio)phenyl]urea and its derivatives will increasingly prioritize green and sustainable practices, moving away from hazardous reagents and solvents. Research is anticipated to focus on methods that enhance atom economy, reduce energy consumption, and utilize environmentally benign media.
Key research avenues include:
Aqueous-Phase Synthesis : Building on established methods for other thiourea (B124793) derivatives, future work could adapt the condensation reaction between 2-(methylthio)aniline (B147308) and a urea (B33335) precursor to proceed efficiently in water. organic-chemistry.orgorganic-chemistry.org This approach would eliminate the need for volatile organic compounds (VOCs), simplifying product isolation and effluent recycling. organic-chemistry.org
Catalyst-Free and Solvent-Free Reactions : Exploring catalyst-free and solvent-free conditions, potentially using microwave or ultrasonic irradiation, could lead to highly efficient and clean synthetic protocols. researchgate.net Such methods offer advantages like shorter reaction times, ease of work-up, and high purity of the final products. researchgate.net
Bio-based Solvents : The use of green solvents like cyrene, which has been shown to be a viable alternative to traditional solvents like THF for urea synthesis, could be explored to improve the environmental profile of the manufacturing process. nih.gov
Catalytic Approaches : The development of novel catalysts, such as zinc-based systems or heterogeneous catalysts, could enable the synthesis to proceed under milder conditions with greater efficiency and selectivity. tandfonline.com Heterogeneous catalysts, in particular, offer the benefit of easy recovery and reusability.
Table 1: Comparison of Potential Green Synthesis Methodologies for Urea/Thiourea Derivatives
| Methodology | Key Reagents/Conditions | Advantages | Potential Limitations/Research Focus |
|---|---|---|---|
| Aqueous Medium Synthesis | Amines, Carbon Disulfide/Urea precursor, Water | Environmentally benign, avoids toxic VOCs, simple work-up. organic-chemistry.orgorganic-chemistry.org | Substrate scope may be limited; optimization for aryl amines needed. organic-chemistry.org |
| Zn-Catalyzed Synthesis | Primary amines, Carbon Disulfide, Zn catalyst | Mild reaction conditions, good functional group tolerance. tandfonline.com | Catalyst removal, application to urea synthesis from aniline (B41778) derivatives. |
| Green Solvent Synthesis | Cyrene as solvent | Biodegradable and sustainable alternative to traditional solvents. nih.gov | Scalability and cost-effectiveness of the solvent. |
| Solvent- & Catalyst-Free | Heat or microwave/ultrasound irradiation | High atom economy, reduced waste, short reaction times. researchgate.net | May require higher temperatures, potential for side reactions. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic yields and understand reaction kinetics, the integration of advanced spectroscopic techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) tools can provide continuous insight into the reaction progress, identifying key intermediates and byproducts as they form.
Future research should focus on applying:
In Situ Vibrational Spectroscopy : Techniques such as Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) and Raman spectroscopy can directly probe the molecular vibrations of reactants and products in the reaction vessel. acs.org These methods are powerful for monitoring the formation of the critical C–N bond and the consumption of the aniline and urea precursors in real time. acs.orgmdpi.com
Fluorescence Spectroscopy : If this compound or its reaction intermediates are fluorescent, fluorescence spectroscopy could be a highly sensitive and cost-effective method for in-line monitoring. mdpi.comnih.gov Research could involve developing fluorescent probes that react selectively during the synthesis to signal reaction completion.
Mass Spectrometry : Real-time monitoring using techniques like electrospray ionization mass spectrometry (ESI-MS) can track the molecular weight of species in the reaction mixture, providing direct evidence of product formation and intermediate species. researchgate.net
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Spectroscopic Technique | Principle | Information Gained | Outlook for this compound Synthesis |
|---|---|---|---|
| Raman Spectroscopy | Inelastic scattering of monochromatic light, probing molecular vibrations. mdpi.com | Real-time concentration of reactants/products, structural information, C-N bond formation. acs.org | Non-invasive, in-line monitoring of reaction kinetics and endpoint determination. |
| ATR-SEIRAS | Surface-enhanced infrared absorption via an internal reflection element. acs.org | Detection of surface adsorbates and intermediates, potential-dependent bond formation. acs.org | Mechanistic studies of catalytic synthesis pathways. |
| Fluorescence Spectroscopy | Excitation and emission of light by fluorescent molecules. mdpi.com | Highly sensitive detection of specific compounds, even at low concentrations. mdpi.comnih.gov | Development of high-throughput screening and process control if fluorescent species are involved. |
| Process Mass Spectrometry | Real-time ionization and mass analysis of reaction components. researchgate.net | Direct tracking of product and intermediate masses, impurity profiling. | Detailed mechanistic understanding and byproduct identification. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules. For this compound, these computational tools can accelerate the design of derivatives with specific, desirable properties, bypassing laborious trial-and-error experimentation.
Future directions include:
Property Prediction : Training ML models, such as graph neural networks or support vector machines, on datasets of known urea and thiourea compounds to predict the biological, chemical, and physical properties of novel this compound derivatives. mdpi.combme.humdpi.com This can be used to screen virtual libraries for candidates with high potential.
Generative Models : Employing generative deep learning algorithms to design entirely new molecules based on the this compound scaffold. mdpi.com These models can be conditioned to produce structures optimized for specific functions, such as binding to a particular protein target or exhibiting desired material characteristics.
Retrosynthesis Prediction : Using AI to devise the most efficient and sustainable synthetic routes for newly designed target derivatives. engineering.org.cn Such tools can analyze vast reaction databases to suggest optimal reaction steps, catalysts, and conditions. ijsea.com
Foundation Models : Leveraging large, pre-trained foundation models like ChemFM, which can be fine-tuned for specific tasks such as property prediction or reaction outcome prediction with minimal additional training, could significantly accelerate research and development. arxiv.org
Table 3: Applications of AI/ML in this compound Research
| AI/ML Application | Model Type | Function | Potential Impact |
|---|---|---|---|
| Property Prediction | Graph Neural Networks (GNNs), Random Forest, Support Vector Machines (SVM). mdpi.commdpi.com | Predicts bioactivity, toxicity, physical properties (e.g., solubility, melting point) from molecular structure. bme.hu | Rapidly identifies promising candidates and flags potential issues before synthesis. |
| Generative Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). | Creates novel molecular structures with optimized properties. mdpi.com | Accelerates the discovery of new functional molecules for specific applications. |
| Retrosynthesis | Transformer-based models, GNNs. | Predicts viable synthetic pathways for a target molecule. engineering.org.cn | Designs more efficient, cost-effective, and sustainable synthetic routes. |
| Foundation Models | Large Language Models (e.g., ChemFM). arxiv.org | Provides a generalizable base for diverse downstream chemical tasks with minimal fine-tuning. arxiv.org | Dramatically reduces the time and data required to build predictive models for new applications. |
Development of Tailored Supramolecular Architectures with Tunable Properties
The urea group is a powerful motif for directing self-assembly through strong and directional hydrogen bonds. ethernet.edu.et The this compound molecule is an excellent candidate for building complex supramolecular structures. Future research will likely focus on creating "smart" materials whose properties can be controlled by external stimuli.
Key areas for exploration are:
Stimuli-Responsive Gels : Designing derivatives that self-assemble into hydrogels or organogels. The properties of these gels, such as stiffness or therapeutic release, could be tuned by external triggers like pH, light, or temperature. Mechanistic understanding of secondary nucleation could be used to control the fibrous network and mechanical properties. researchgate.net
Liquid Crystals : Investigating the potential of elongated or disc-shaped derivatives of this compound to form liquid crystalline phases. The combination of hydrogen bonding and π-π stacking could lead to novel mesophases with interesting optical or electronic properties.
Helical Foldamers : Oligomers of meta-connected phenylureas are known to form dynamic helical structures. acs.org Research into oligomers based on this compound could lead to foldamers with predictable and tunable helical structures for applications in chiral recognition or catalysis.
Anion Receptors : The hydrogen bond donors on the urea moiety are effective at binding anions. Future work could focus on incorporating this scaffold into more complex macrocyclic structures to create highly selective receptors for specific anions, with applications in sensing or environmental remediation. nih.gov
Exploration of Advanced Functional Materials beyond Traditional Categories
Beyond established applications, the unique electronic and structural properties of this compound can be harnessed to create advanced materials with novel functionalities. This frontier research will bridge organic synthesis with materials science and engineering.
Promising future applications include:
Organocatalysts : The urea moiety is a well-known hydrogen-bond donor catalyst. Derivatives of this compound could be designed as chiral catalysts for asymmetric synthesis, where the methylthiophenyl group helps to create a specific chiral pocket.
Molecular Sensors : By functionalizing the phenyl ring or the terminal nitrogen, the molecule could be engineered to change its fluorescence or color upon binding to a specific analyte (e.g., metal ions, anions), making it a selective chemosensor.
Electronic Materials : The sulfur atom and the aromatic system offer potential for electronic applications. Research could explore the use of this compound derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in dye-sensitized solar cells.
Antifouling or Antimicrobial Surfaces : Covalently grafting derivatives onto surfaces could impart antimicrobial or antifouling properties, leveraging the known biological activity of some urea compounds. This could be applied to medical devices or marine coatings. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(Methylthio)aniline |
| Carbon disulfide |
| Cyrene |
| Tetrahydrofuran (THF) |
| N-phenyl-N'-[2-(methylsulfanyl)phenyl]urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
